N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE
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Overview
Description
N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE is a chemical compound that features a thiophene ring substituted with a sulfonamide group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE typically involves the condensation of thiophene-2-sulfonyl chloride with 2,5-dioxopyrrolidin-1-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-sulfonamide.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which can contribute to its anticonvulsant properties . Additionally, it may interact with other ion channels and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Similar structure with a benzene ring instead of thiophene.
(2,5-Dioxopyrrolidin-1-yl)oxyformic acid: Contains a pyrrolidinone moiety but lacks the thiophene and sulfonamide groups.
Uniqueness
N-(5-AMINOSULFONYLTHIOPHEN-2-YL)SUCCINIMIDE is unique due to the combination of the thiophene ring, sulfonamide group, and pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S2/c9-16(13,14)8-4-3-7(15-8)10-5(11)1-2-6(10)12/h3-4H,1-2H2,(H2,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCNRUDJTHYAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(S2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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